3-(3-(Thiophen-2-yl)ureido)cyclohexyl phenylcarbamate
Description
Properties
IUPAC Name |
[3-(thiophen-2-ylcarbamoylamino)cyclohexyl] N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-17(21-16-10-5-11-25-16)19-14-8-4-9-15(12-14)24-18(23)20-13-6-2-1-3-7-13/h1-3,5-7,10-11,14-15H,4,8-9,12H2,(H,20,23)(H2,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHJKWNVAUOELG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Thiophen-2-yl)ureido)cyclohexyl phenylcarbamate typically involves the following steps:
Formation of Thiophene Derivative: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Urea Formation: The thiophene derivative is then reacted with an isocyanate to form the urea moiety.
Carbamate Formation: Finally, the urea derivative is reacted with phenyl chloroformate to form the phenylcarbamate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Thiophen-2-yl)ureido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea and carbamate groups can be reduced under specific conditions.
Substitution: The phenylcarbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced urea or carbamate derivatives.
Substitution: Substituted phenylcarbamate derivatives.
Scientific Research Applications
3-(3-(Thiophen-2-yl)ureido)cyclohexyl phenylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 3-(3-(Thiophen-2-yl)ureido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The urea and carbamate groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Potential Relevance to PSMA Inhibition
For instance:
- PSMA’s folate hydrolase activity is inhibited by urea-based compounds that mimic glutamate residues in substrates like pteroylpolyglutamates .
- The thiophene group’s electronic profile could enhance binding affinity to PSMA’s active site compared to fluorinated analogs, though this requires experimental validation.
Enzymatic Stability and Selectivity
- pH Sensitivity : PSMA-associated hydrolases exhibit activity across pH 2.5–9.5, with maxima at pH 5 and 8 . Substituents like thiophene or carbamate may influence the compound’s stability under these conditions.
- Selectivity : Unlike PSMA-negative cell lines (e.g., PC-3, Duke-145), urea derivatives with optimized substituents could achieve selective inhibition in PSMA-positive environments (e.g., LNCaP cells) .
Economic and Accessibility Considerations
lists prices for structurally complex urea derivatives, such as (S)-N-((1S,2S)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl)-2-methylpropane-2-sulfinamide at $666/g (97% purity). While the target compound’s cost is unreported, the presence of thiophene (a low-cost heterocycle) instead of trifluoromethyl groups could reduce synthesis expenses compared to fluorinated analogs .
Biological Activity
3-(3-(Thiophen-2-yl)ureido)cyclohexyl phenylcarbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological mechanisms, pharmacological effects, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound is characterized by a unique configuration that includes a thiophenyl group, a cyclohexyl moiety, and a phenylcarbamate structure. Its chemical formula is , and it has a molecular weight of 302.39 g/mol. The presence of the thiophene ring is believed to contribute to its biological activity due to its electron-rich nature.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It is hypothesized that the compound could modulate receptor activity, particularly those involved in neurotransmission and inflammatory responses.
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties . In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| PC-3 (Prostate Cancer) | 12 | Cell cycle arrest |
| A549 (Lung Cancer) | 18 | Inhibition of cell migration |
These results suggest that the compound may serve as a lead for further development in cancer therapeutics.
Anti-inflammatory Activity
In addition to anticancer effects, the compound has shown promise in reducing inflammation. Animal models treated with this compound exhibited reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This anti-inflammatory effect could be beneficial in conditions like arthritis or other inflammatory diseases.
Case Studies
- Case Study on Breast Cancer : In a controlled study involving MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment, indicating that the compound triggers programmed cell death pathways.
- Animal Model for Inflammation : A study utilizing a mouse model of induced arthritis revealed that administration of the compound significantly reduced paw swelling and joint destruction compared to control groups, supporting its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 3-(3-(Thiophen-2-yl)ureido)cyclohexyl phenylcarbamate, and how can reaction conditions be optimized?
- Methodological Answer : A two-step approach is typical: (1) Formation of the ureido-thiophene intermediate via coupling of thiophen-2-yl isocyanate with a cyclohexylamine derivative, and (2) carbamate formation using phenyl chloroformate. Key optimizations include:
- Solvent choice : Use polar aprotic solvents (e.g., DMF) for urea coupling and dichloromethane for carbamate reactions.
- Temperature control : Maintain 0–5°C during carbamate formation to minimize side reactions.
- Catalysis : Triethylamine or DMAP can enhance reaction efficiency .
- Table 1 : Example reaction yields under varying conditions (derived from ):
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | None | RT | 45 |
| DCM | DMAP | 0–5 | 72 |
| THF | TEA | 40 | 58 |
Q. How is structural elucidation performed for this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : and NMR identify urea NH protons (δ 6.5–7.2 ppm) and carbamate carbonyl signals (δ 155–160 ppm). Thiophene protons appear as a multiplet at δ 7.0–7.5 ppm .
- Mass spectrometry (ESI-MS) : Confirm molecular weight via [M+H] or [M-H] ions. Fragmentation patterns (e.g., loss of phenylcarbamate moiety) aid validation .
- IR : Urea C=O stretches (~1650 cm) and carbamate N-H (~3350 cm) .
Q. What handling and storage protocols are critical for this compound?
- Methodological Answer :
- Storage : Store under inert atmosphere (N or Ar) at -20°C to prevent hydrolysis of the carbamate group .
- Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks. Avoid aqueous environments during synthesis to minimize degradation .
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo pharmacological data be resolved for this compound?
- Methodological Answer :
- Bioavailability studies : Assess solubility (e.g., via HPLC) and membrane permeability (Caco-2 assays) to identify metabolic instability.
- Metabolite profiling : Use LC-MS to detect active/inactive metabolites that may explain efficacy gaps .
- Dose optimization : Conduct PK/PD modeling to align in vitro IC values with effective plasma concentrations .
Q. What computational strategies predict the biological targets of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to screen against targets like GABA receptors (relevant for anticonvulsant activity). Prioritize binding poses with ΔG < -7.5 kcal/mol .
- MD simulations : Validate docking results with 100-ns simulations to assess binding stability (e.g., RMSD < 2 Å) .
Q. How does regioselective substitution on the cyclohexyl ring influence bioactivity?
- Methodological Answer :
- Stereochemical analysis : Compare cis/trans isomers (via NOESY NMR) to determine spatial requirements for target binding. For example, cis-substituted analogs in showed higher agonist activity .
- SAR studies : Introduce substituents (e.g., -OCH, -F) at the 4-position of the phenylcarbamate group to modulate lipophilicity and target engagement .
Q. What methodologies are used to study structure-activity relationships (SAR) of phenylcarbamate derivatives?
- Methodological Answer :
- Fragment-based design : Synthesize analogs with modular substitutions (e.g., thiophene → pyridine swaps) and evaluate activity trends.
- Pharmacophore mapping : Identify critical H-bond donors (urea NH) and hydrophobic regions (cyclohexyl group) using software like Schrödinger .
Data Contradiction Analysis
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?
- Methodological Answer :
- Dynamic effects : Use variable-temperature NMR to distinguish conformational exchange broadening from impurities.
- Isotopic labeling : Synthesize -urea derivatives to confirm NH proton assignments .
- X-ray crystallography : Resolve ambiguity by obtaining a crystal structure (if feasible) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
